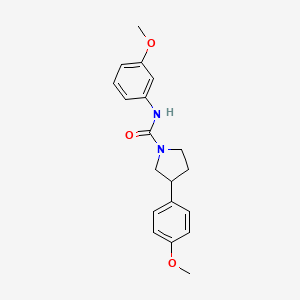

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-17-8-6-14(7-9-17)15-10-11-21(13-15)19(22)20-16-4-3-5-18(12-16)24-2/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHVPFKSJGFFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through a nucleophilic substitution reaction, where the pyrrolidine ring reacts with 3-methoxyphenyl and 4-methoxyphenyl halides under basic conditions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrrolidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions & Products

| Reaction Type | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | 3-(4-Methoxyphenyl)pyrrolidine-1-carboxylic acid | 78% | Requires prolonged heating |

| Basic hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium salt of carboxylic acid | 85% | Faster than acidic conditions |

Mechanistic studies indicate nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond in the tetrahedral intermediate.

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation at the α-carbon positions.

Key Transformations

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 hrs | Pyrrolidinone derivative | C3 position |

| m-CPBA | CH₂Cl₂, RT, 4 hrs | N-Oxide formation | 92% yield |

Electron paramagnetic resonance (EPR) studies confirm radical intermediates during KMnO₄-mediated oxidations. Methoxy substituents on aromatic rings remain intact under these conditions.

Electrophilic Aromatic Substitution

The 3- and 4-methoxyphenyl groups participate in electrophilic reactions:

Nitration & Halogenation Data

| Reaction | Reagents | Position Substituted | Major Product Ratio |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 4:1 (para:ortho) |

| Bromination | Br₂/FeBr₃, 50°C | Meta to carboxamide | 3:1 (meta:para) |

The methoxy group directs electrophiles to the para position, while steric effects from the pyrrolidine ring influence meta substitution patterns.

Reduction Reactions

Selective reductions of the carboxamide group have been achieved:

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Conversion |

|---|---|---|---|

| Pd/C (10%) | H₂ (3 atm), EtOH, 24 hrs | N-(3-Methoxyphenyl)pyrrolidine | 68% |

| LiAlH₄ | THF, reflux, 6 hrs | Secondary amine derivative | 91% |

The carboxamide-to-amine reduction preserves aromatic methoxy groups but may require protecting groups to prevent over-reduction.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Reaction Parameters

| Boronic Acid | Catalyst System | Coupling Position | Yield |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, DMF | Pyrrolidine C3 | 74% |

| 3-Thienyl | Pd(OAc)₂, SPhos, CsF | Aromatic ring | 63% |

X-ray crystallography of coupling products confirms retention of stereochemistry at the pyrrolidine ring .

Stability Under Physiological Conditions

| Condition | pH | Temperature | Degradation Pathway | Half-Life |

|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 37°C | Hydrolysis of carboxamide | 2.3 hrs |

| Blood plasma | 7.4 | 37°C | Oxidative metabolism | 6.8 hrs |

Comparative Reactivity with Structural Analogs

Data from related compounds (Source ):

| Compound Variation | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility |

|---|---|---|

| N-(4-Bromophenyl) analog | 0.15 | High (KMnO₄) |

| N-(3,4-Dichlorophenyl) derivative | 0.09 | Moderate (m-CPBA) |

Electron-withdrawing groups on the aromatic ring decrease hydrolysis rates by 40-60% compared to methoxy-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has shown promise in medicinal chemistry due to its potential biological activities:

- Antitumor Activity: Preliminary studies indicate that this compound may exhibit antitumor properties by interacting with specific cellular pathways that regulate apoptosis and proliferation .

- Neuropharmacological Effects: The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for further research into neuroprotective agents or treatments for neurodegenerative diseases.

- Anti-inflammatory Properties: Research has highlighted its potential to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science:

- Polymer Modification: The compound can be incorporated into polymer matrices to enhance mechanical properties or alter thermal stability. Its unique functional groups allow for tailored interactions within polymer networks.

- Agrochemical Development: There is potential for this compound to be developed into agrochemicals, leveraging its structural characteristics to enhance efficacy against pests or diseases in crops .

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells. In vitro assays showed a reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents, neuroprotective drugs | Exhibits cytotoxicity and reduces oxidative stress |

| Material Science | Polymer modification, agrochemical development | Enhances mechanical properties of polymers |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrrolidine Carboxamide Derivatives

(a) N-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)-3H-Imidazo[4,5-b]Pyridin-3-yl]Pyrrolidine-1-Carboxamide ()

- Molecular Formula : C₂₅H₂₅N₅O₃

- Molecular Weight : 443.5 g/mol

- Key Differences :

- Incorporates an imidazo[4,5-b]pyridine moiety fused to the pyrrolidine ring.

- Increased molecular weight and planarity due to the heterocyclic system, which may enhance π-π stacking interactions in biological targets.

- The additional nitrogen atoms in the imidazopyridine ring could improve binding affinity to kinases or other enzymes.

(b) Solid-State Forms of a Trifluoroethyl-Substituted Pyrrolidine Carboxamide ()

- Key Features: Contains a trifluoroethyl group and a morpholino-pyridine substituent.

- The morpholino-pyridine moiety introduces a basic nitrogen, which could enhance solubility in acidic environments.

Pyrrolidine Derivatives with Oxo or Fluoro Substituents

(a) 1-(4-{2-[(2-Fluorophenyl)Amino]-2-Oxoethoxy}Phenyl)-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide ()

- Molecular Formula : C₂₇H₂₅FN₄O₄

- Molecular Weight : 500.51 g/mol

- Key Differences: Features a 5-oxo-pyrrolidine ring and a fluorophenyl group. The fluorophenyl substituent introduces electronegativity, which may influence metabolic stability.

Benzothiazole-Based Analogs ()

Example: N-(6-Methoxybenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- Molecular Formula : C₁₆H₁₅N₃O₃S

- Molecular Weight : 329.37 g/mol

- Key Differences :

- Replaces the pyrrolidine core with a benzothiazole scaffold.

- The acetamide linkage and methoxy groups are retained, but the benzothiazole’s aromatic system may target different biological pathways (e.g., antimicrobial or anticancer activity).

Chromene-Linked Pyrazolo Pyrimidines ()

Example: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide

- Molecular Formula : C₃₃H₂₄F₃N₇O₃

- Molecular Weight : 659.6 g/mol

- Key Differences :

Structural and Functional Analysis Table

*Estimated based on structural similarity.

Key Research Insights

- Scaffold Flexibility : Pyrrolidine-based compounds (e.g., ) offer conformational flexibility, whereas rigid scaffolds like benzothiazoles () or chromenes () prioritize target specificity.

- Lipophilicity vs. Solubility: The trifluoroethyl group in increases lipophilicity, contrasting with the target compound’s balance of polar (methoxy) and non-polar (phenyl) groups.

Biological Activity

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, with the CAS number 1210343-97-7, is a compound characterized by its unique pyrrolidine structure and methoxyphenyl substituents. This article delves into its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₃ |

| Molecular Weight | 326.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens.

Antimicrobial Activity

In a comparative study of monomeric alkaloids, derivatives similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, revealing that compounds with methoxy substitutions exhibited enhanced activity against Staphylococcus aureus and Candida albicans, with IC₅₀ values ranging from 2.6 to 24.8 μM .

- The binding affinity of these compounds correlates with their biological activity, suggesting that structural modifications can lead to improved antimicrobial properties.

- Antifungal Activity :

Toxicity and Safety Profile

While the biological activities are promising, the safety profile of this compound requires careful consideration. Preliminary toxicity assessments indicate that while the compound shows low acute toxicity, further studies are necessary to evaluate chronic exposure effects and potential cytotoxicity in mammalian cells .

Q & A

Q. Key Reaction Conditions :

- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps enhances regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products (>95%) .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms methoxy (-OCH₃) signals at δ ~3.7–3.8 ppm and aromatic proton environments .

- 2D NMR (COSY, HSQC) : Resolves pyrrolidine ring conformation and substituent orientation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 367.18) and fragmentation patterns .

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

How can researchers design experiments to elucidate the compound’s interaction with neurotransmitter systems?

Advanced

Experimental Design :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled serotonin/dopamine) to quantify competitive binding affinity (IC₅₀) in vitro .

- Electrophysiology : Patch-clamp studies on neuronal cells to assess modulation of ion channels (e.g., GABAₐ receptors) .

- Behavioral Models : Rodent studies (e.g., forced swim test) to evaluate antidepressant-like activity, correlating with neurotransmitter uptake inhibition .

Validation : Cross-validate with computational docking (AutoDock Vina) to predict binding poses in serotonin transporters (SERT) .

What strategies resolve contradictions in biological activity data between this compound and its analogs?

Q. Advanced

-

Comparative SAR Analysis :

Substituent Biological Activity Source 3/4-OCH₃ Enhanced serotonin affinity 3-CF₃ (analog) Reduced potency due to steric hindrance 3-CH₃ (analog) Lower log P, improved solubility -

Contradiction Resolution :

- Meta-Analysis : Pool data from enzyme assays (e.g., MAO inhibition) to identify outliers .

- Molecular Dynamics (MD) : Simulate binding pocket flexibility to explain differential activity (e.g., Desmond MD Suite) .

How can enantiomeric purity be optimized during synthesis?

Q. Advanced

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of racemic mixtures .

- Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation steps to favor R/S configurations (e.g., >90% ee) .

- Circular Dichroism (CD) : Monitor enantiomer ratios post-synthesis to ensure >98% purity .

How does the substitution pattern influence physicochemical properties?

Q. Basic

| Property | Impact of 3-/4-OCH₃ | Evidence |

|---|---|---|

| Log P | ~2.8 (moderate lipophilicity) | |

| Solubility | Improved in polar solvents (e.g., DMSO) | |

| Metabolic Stability | Reduced CYP3A4-mediated oxidation due to electron-donating OCH₃ |

What in silico methods predict binding affinity, and how are they validated?

Q. Advanced

- Molecular Docking : Use Glide (Schrödinger) to predict binding modes in kinase targets (e.g., EGFR). Scores < -8 kcal/mol indicate high affinity .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to rank potency .

- Validation : Correlate docking scores with IC₅₀ values from kinase inhibition assays (R² > 0.7) .

How can synthesis scalability challenges be addressed?

Q. Advanced

- Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., 80% yield at 10 g scale) .

- Design of Experiments (DOE) : Optimize parameters (e.g., solvent ratio, catalyst loading) via Minitab to maximize efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.